Product packaging for Lopinavir N2,N5-Divalinate Impurity(Cat. No.:)

Lopinavir N2,N5-Divalinate Impurity

Cat. No.: B1154473
M. Wt: 648.84
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lopinavir N2,N5-Divalinate Impurity is a identified related substance of the antiretroviral drug Lopinavir, which is used in HIV protease inhibition . This compound is supplied as a high-quality analytical reference standard, primarily for use in high-performance liquid chromatography (HPLC) studies for the identification and quantification of impurities in Lopinavir active pharmaceutical ingredient (API) . The International Conference on Harmonization (ICH) guidelines mandate the identification, characterization, and control of impurities present at levels above 0.1% to ensure drug safety and quality . Utilizing well-characterized impurities like this one is crucial for validating analytical methods, including testing for specificity, linearity, accuracy, and precision. This makes it an essential tool for researchers conducting method development, stability studies, and quality control during the manufacturing process of Lopinavir . The product is intended For Research Use Only and is not for diagnostic or therapeutic use. Please refer to the safety data sheet (MSDS) for complete handling and storage information .

Properties

Molecular Formula

C₃₆H₅₂N₆O₅

Molecular Weight

648.84

Synonyms

(2S,2’S)-N,N’-((2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl)bis(3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide)

Origin of Product

United States

Lopinavir N2,n5 Divalinate Impurity: Structural Characterization and Academic Origins

Structural Elucidation and Precise Naming Convention of Lopinavir (B192967) N2,N5-Divalinate Impurity

The precise chemical structure of Lopinavir N2,N5-Divalinate Impurity, while not extensively detailed in publicly available literature, can be inferred from its systematic name. The name indicates the presence of a core lopinavir structure that has been modified by the addition of two valinate groups. Valinate is the ester of the amino acid valine.

The designation "N2,N5" points to the specific locations of these valinate groups on the lopinavir molecule. In the standard numbering of the lopinavir chemical structure, N2 and N5 refer to the two nitrogen atoms within the main backbone of the molecule. Therefore, it can be deduced that the this compound is a molecule where a valine molecule is attached via an amide bond to both the N2 and N5 positions of the lopinavir core.

Table 1: Inferred Structural Details of this compound

FeatureDescription
Core Structure Lopinavir
Modifying Groups Two Valinate (from Valine) moieties
Attachment Points N2 and N5 nitrogen atoms of the lopinavir backbone
Bond Type Amide bond

Positional Role as a Related Substance in Lopinavir Drug Substance

In the manufacturing of lopinavir, several related substances, or impurities, can arise. nih.gov These are compounds with structures similar to lopinavir that may be formed during the synthesis or degradation of the API. nih.gov this compound is classified as such a related substance.

The presence of impurities in an API is a critical quality attribute that is closely monitored and controlled, as it can impact the safety and efficacy of the final drug product. nih.gov Regulatory bodies like the International Conference on Harmonisation (ICH) provide guidelines on the identification, reporting, and qualification of impurities. nih.gov

Table 2: Classification and Significance of this compound

ClassificationSignificance
Process-Related ImpurityLikely formed during the synthesis of Lopinavir.
Degradation ProductPotentially formed during storage or under stress conditions.
Critical Quality AttributeIts presence and concentration must be monitored and controlled.

Mechanistic Insights into Formation Pathways

The formation of this compound can be attributed to several potential mechanisms, primarily related to the synthesis of lopinavir and, to a lesser extent, potential degradation pathways.

The most probable route for the formation of this impurity is during the synthesis of lopinavir itself. A key starting material in the lopinavir synthesis is (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid, a compound that is structurally analogous to the amino acid valine. nih.gov

It is hypothesized that under certain reaction conditions, this valine-like starting material, or a derivative thereof, could react with the N2 and N5 amino groups of the lopinavir core intermediate. This would lead to the formation of the divalinate impurity. This type of side reaction is not uncommon in complex organic syntheses where multiple reactive functional groups are present.

While less likely than a synthesis-related origin, it is conceivable that the divalinate impurity could be formed through a degradation pathway. If the lopinavir drug substance were to be in contact with a source of valine or a reactive valine derivative under conditions of heat, light, or in the presence of certain catalysts, a reaction could potentially occur. However, this would require the presence of a valine source, which is not typically part of the final drug formulation. Forced degradation studies, which are designed to identify potential degradation products, could provide further insight into this possibility.

The primary source of the valinate moiety in the this compound is almost certainly the starting material, (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid. nih.gov The presence of any unreacted starting material or related byproducts in the reaction mixture could increase the likelihood of the formation of this impurity.

Other reagents used in the synthesis, such as coupling agents or bases, could also play a role by promoting the side reaction between the valine-like starting material and the lopinavir intermediate. The specific choice of reagents and their purity can have a significant impact on the impurity profile of the final product.

The formation of process-related impurities is often sensitive to the specific parameters of the manufacturing process. Factors such as reaction temperature, pH, reaction time, and the rate of addition of reagents can all influence the rate of side reactions.

For the formation of this compound, it is plausible that higher reaction temperatures or prolonged reaction times could lead to an increase in its formation. Conversely, careful optimization and control of these parameters would be crucial in minimizing the level of this impurity in the final lopinavir API.

Table 3: Summary of Potential Influencing Factors on Impurity Formation

FactorPotential Influence
Starting Material Purity Higher levels of valine-like precursors may increase impurity formation.
Reagent Selection Certain coupling agents or bases may promote the side reaction.
Reaction Temperature Elevated temperatures could accelerate the rate of impurity formation.
Reaction Time Longer reaction times may allow for greater accumulation of the impurity.
pH Control The acidity or basicity of the reaction mixture can affect reaction pathways.

Synthetic Methodologies for Lopinavir N2,n5 Divalinate Impurity Reference Standards

Strategic Design and Development of Targeted Synthetic Routes for Impurity Synthesis

The design of a synthetic route for the Lopinavir (B192967) N2,N5-Divalinate Impurity is guided by its structure, which features a central (2S,3S,5S)-3-hydroxy-1,6-diphenylhexane-2,5-diamine core symmetrically substituted on both nitrogen atoms with a (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide moiety. The synthetic strategy, therefore, logically focuses on the coupling of these two key building blocks.

A plausible and targeted synthetic pathway can be conceptualized based on known Lopinavir synthesis and impurity formation principles. nih.govresearchgate.net The core of the strategy involves a double amide bond formation. The synthesis originates from the key intermediate (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol. This diamine intermediate is reacted with two equivalents of an activated form of (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid (let's call it Lopinavir Acid Side Chain).

The key steps in the proposed synthetic route are:

Activation of the Carboxylic Acid: The carboxylic acid group of the Lopinavir Acid Side Chain is activated to facilitate the acylation of the diamine. This can be achieved by converting the acid into a more reactive species, such as an acyl chloride or by using peptide coupling agents. researchgate.net

Peptide Coupling Reaction: The activated acid derivative is then reacted with the central diamine intermediate. The stoichiometry is controlled to promote the formation of the di-substituted product, which is the target impurity.

This approach is analogous to the synthesis of other bis-substituted Lopinavir impurities, such as the Lopinavir Diamide Impurity, where a central diamine is condensed with an acid. synzeal.com The challenge lies in ensuring symmetrical and complete di-acylation while minimizing the formation of the mono-acylated intermediate and other potential side products.

Table 1: Key Intermediates in the Proposed Synthesis of Lopinavir N2,N5-Divalinate Impurity

Compound NameRole in Synthesis
(2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-olCentral diamine core
(2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acidAcid side chain for acylation
Activated Lopinavir Acid Side Chain (e.g., Acyl Chloride)Reactive intermediate for coupling

Optimization of Reaction Conditions and Reagent Selection for Enhanced Impurity Yield

To maximize the yield and purity of the this compound, meticulous optimization of the reaction conditions is essential. The selection of reagents for the peptide coupling step is a critical factor influencing the outcome of the synthesis.

Reagent Selection: A variety of coupling agents developed for peptide synthesis can be employed. researchgate.net Common choices include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are frequently used. researchgate.net

Acyl Halide Formation: Conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride provides a highly reactive intermediate. nih.govresearchgate.net

Acyl Imidazolides: Using reagents such as N,N'-carbonyldiimidazole (CDI) can offer a milder alternative to avoid decomposition of sensitive substrates. researchgate.net

Reaction Condition Optimization: The yield of the target impurity is highly dependent on several parameters that must be carefully controlled and optimized. These include:

Stoichiometry: A slight excess of the activated acid component (more than two equivalents) may be used to drive the reaction towards complete di-substitution and consume the diamine starting material.

Temperature: The reaction is typically initiated at a low temperature (e.g., 0-5 °C) to control the initial rate of reaction and minimize side reactions, followed by a gradual increase to room temperature or slightly above to ensure completion. nih.gov

Solvent: The choice of an appropriate aprotic solvent, such as dichloromethane (B109758) (DCM), toluene, or N,N-dimethylformamide (DMF), is crucial to ensure the solubility of the reactants and facilitate the reaction. researchgate.net

Base: An organic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize the acid by-product generated during the coupling reaction.

Table 2: Parameters for Optimization of the Coupling Reaction

ParameterRange/OptionsPurpose
Coupling Agent EDCI, DCC, Thionyl Chloride, CDIActivation of the carboxylic acid group
Stoichiometry (Acid:Diamine) 2.1 : 1 to 2.5 : 1Drive reaction to completion, maximize di-acylation
Temperature 0 °C to 50 °CControl reaction rate and minimize side products
Solvent Dichloromethane, Toluene, DMFSolubilize reactants and facilitate reaction
Base Triethylamine, DIPEANeutralize acidic by-products

Advanced Purification Techniques for Isolation of High-Purity Impurity Standards

The production of a reference standard demands exceptionally high purity. Given the structural similarity between the desired this compound, the mono-acylated intermediate, and unreacted starting materials, advanced purification techniques are required.

Flash Chromatography: This is a primary technique used for the initial purification of the crude reaction mixture. It utilizes a stationary phase (typically silica (B1680970) gel) and a mobile phase of varying polarity (e.g., a gradient of hexane (B92381) and ethyl acetate) to separate compounds based on their affinity for the stationary phase. This method is effective for removing a significant portion of impurities and unreacted starting materials. nih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the highest level of purity (>95-99%), Prep-HPLC is the method of choice. It offers superior resolution compared to flash chromatography, enabling the separation of closely related compounds. Reverse-phase columns (like C8 or C18) with mobile phases consisting of acetonitrile (B52724) and buffered aqueous solutions are commonly employed. nih.gov

Crystallization: If the impurity is a stable crystalline solid, crystallization can be an effective final purification step. This involves dissolving the semi-pure compound in a minimal amount of a hot solvent and allowing it to cool slowly, leading to the formation of high-purity crystals. A solvent system like methanol (B129727)/water has been used for purifying Lopinavir itself and could be adapted. google.com

Supercritical Fluid Chromatography (SFC): SFC is a green chromatography technique that uses supercritical CO2 as the primary mobile phase. It is particularly advantageous for preparative-scale purification due to faster separations and reduced solvent usage compared to HPLC. It is highly effective for separating complex mixtures and chiral compounds. jocpr.com

Table 3: Comparison of Purification Techniques for this compound

TechniquePrincipleAdvantagesDisadvantages
Flash Chromatography Adsorption chromatography under pressureHigh throughput, good for initial cleanupLower resolution than HPLC
Preparative HPLC High-resolution liquid chromatographyVery high purity and resolutionHigh solvent consumption, lower throughput
Crystallization Differential solubilityPotentially high purity, scalableCompound must be crystalline, potential for low yield
Supercritical Fluid Chromatography (SFC) Partitioning using a supercritical fluid mobile phaseFast, reduced organic solvent use, "green"Requires specialized equipment

Scalability Considerations for Laboratory and Industrial Reference Material Production

The transition of the synthesis from a small laboratory scale (milligrams to grams) to a larger industrial scale for reference material production introduces several challenges that must be addressed to ensure consistency, cost-effectiveness, and safety.

Cost and Availability of Starting Materials: The economic viability of the synthesis at scale depends heavily on the cost and reliable supply of the key intermediates, namely the diamine core and the Lopinavir Acid Side Chain.

Process Safety and Heat Management: Exothermic reactions, particularly the activation of the carboxylic acid and the coupling step, must be carefully managed at a larger scale. Proper reactor design and cooling systems are necessary to control the temperature and prevent runaway reactions.

Purification at Scale: Scaling up purification processes presents significant hurdles. Large-scale flash chromatography can be resource-intensive. Preparative HPLC, while providing high purity, can be prohibitively expensive for large quantities due to the high cost of solvents and the specialized equipment required. Therefore, developing a robust crystallization step is often a key goal for industrial-scale purification.

Quality Control and Consistency: Maintaining batch-to-batch consistency is paramount for a reference standard. Stringent in-process controls and final product testing are required to ensure that every batch meets the predefined specifications for purity, identity, and potency. Regulatory bodies require that reference standards be produced and certified under strict quality systems, such as ISO 17034. sigmaaldrich.com

Ultimately, a successful scale-up strategy involves a multi-faceted approach, balancing chemical efficiency with economic feasibility and rigorous quality assurance to produce a reliable and consistent supply of the this compound reference standard.

Advanced Analytical Approaches for Lopinavir N2,n5 Divalinate Impurity Profiling

Chromatographic Methodologies for Detection and Quantification

Chromatographic techniques are the cornerstone of impurity analysis, providing the necessary separation of the main API from structurally similar impurities. The choice of method depends on the volatility and polarity of the analytes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Impurity Analysis

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is a robust and widely adopted technique for analyzing non-volatile impurities in drug substances like Lopinavir (B192967). The development of a suitable HPLC method involves the careful optimization of several parameters to achieve adequate separation and sensitivity for all potential impurities.

Research has led to the development of specific gradient RP-HPLC methods for detecting Lopinavir-related substances at levels ranging from 0.03% to 0.1%. nih.gov A well-established method utilizes a YMC Pack ODS-AQ column (250 mm x 4.6 mm, 5 µm) maintained at a temperature of 45 °C. nih.gov The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous buffer (0.02 M potassium phosphate, KH₂PO₄, adjusted to pH 2.5) and acetonitrile (B52724). nih.gov A Photodiode Array (PDA) detector set to a wavelength of 210 nm is used for detection. nih.gov

Validation of such methods is performed according to International Council for Harmonisation (ICH) guidelines to ensure they are fit for purpose. Key validation elements include specificity, accuracy, linearity, precision, and robustness. Validated methods demonstrate high sensitivity, with Limits of Detection (LOD) and Quantification (LOQ) for various impurities reported in the ranges of 0.028–0.063 µg/mL and 0.084–0.192 µg/mL, respectively. nih.gov These validated methods are suitable for routine quality control and stability testing of Lopinavir drug substances. nih.gov

Table 1: Example of HPLC Method Parameters for Lopinavir Impurity Analysis

Parameter Condition Source
Column YMC Pack ODS-AQ (250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase 0.02 M KH₂PO₄ (pH 2.5) and Acetonitrile nih.gov
Elution Mode Gradient nih.gov
Column Temp. 45 °C nih.gov
Detector PDA at 210 nm nih.gov
LOD 0.028 - 0.063 µg/mL nih.gov

| LOQ | 0.084 - 0.192 µg/mL | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) Applications in Impurity Quantification

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve faster analysis times, higher resolution, and improved sensitivity. These characteristics make UPLC particularly advantageous for the demanding task of impurity quantification.

A simple gradient UPLC method has been successfully developed and validated for the determination of Lopinavir and its process-related impurities. nih.gov This method employs an Acquity UPLC BEH C18 column (50 x 2.1 mm, 1.7 µm) thermostated at 30 °C. nih.govshimadzu.com The mobile phase combines an aqueous component (0.1% triethylamine (B128534) adjusted to pH 2.2 with phosphoric acid) with an organic phase of acetonitrile and methanol (B129727) (85:15 v/v) in a gradient elution mode. nih.govshimadzu.com With a flow rate of 0.4 mL/min and PDA detection at 215 nm, this method achieves a significantly short analysis time of 12 minutes or less. nih.gov

The method has been validated for a range from the limit of quantitation (LOQ) up to 150% of the impurity specification limit. nih.govshimadzu.com Validation studies confirmed the method's linearity, precision, accuracy, and specificity. nih.gov Accuracy, determined by spiking samples with known impurities, showed excellent recovery values, which were found to be between 89.61% and 108.22%. nih.gov The robustness and speed of UPLC make it highly suitable for routine quality control laboratories analyzing bulk drugs and stability samples. nih.gov

Table 2: UPLC Method and Validation Data for Lopinavir Impurity Analysis

Parameter Condition / Value Source
Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) nih.govshimadzu.com
Mobile Phase Gradient of 0.1% Triethylamine (pH 2.2) and ACN:MeOH (85:15) nih.govshimadzu.com
Flow Rate 0.4 mL/min nih.govshimadzu.com
Column Temp. 30 °C nih.govshimadzu.com
Detector PDA at 215 nm nih.govshimadzu.com
Analysis Time ≤ 12 minutes nih.gov

| Accuracy (Recovery) | 89.61% - 108.22% | nih.gov |

Gas Chromatography (GC) and Hyphenated GC-Mass Spectrometry (GC-MS) for Volatile By-products

While HPLC and UPLC are ideal for non-volatile impurities, Gas Chromatography (GC) is the technique of choice for analyzing volatile organic compounds. ptfarm.pl In pharmaceutical manufacturing, these typically include residual solvents used during synthesis and purification. shimadzu.comthermofisher.com The synthesis of Lopinavir involves various organic solvents, such as ethyl acetate, hexanes, and N,N-dimethylformamide, which, if not completely removed, persist as volatile by-products. nih.gov

Headspace GC (HS-GC) is the standard technique for this analysis, as it introduces only the volatile components into the system, protecting the column from non-volatile matrix components. thermofisher.comperkinelmer.com The method involves heating the sample in a sealed vial to allow volatile solvents to partition into the headspace gas, which is then injected into the GC. thermofisher.com Separation is typically performed on a capillary column (e.g., Rtx-624) with an inert carrier gas like helium. shimadzu.com

For identification and quantification, a Flame Ionization Detector (FID) is commonly used due to its high sensitivity for hydrocarbons. perkinelmer.com However, for unambiguous identification, hyphenating GC with a Mass Spectrometer (GC-MS) is definitive. The mass spectrometer fragments the eluting compounds and generates a unique mass spectrum for each, acting as a chemical fingerprint for positive identification. researchgate.netmdpi.com This approach is essential for meeting the strict limits for residual solvents outlined in regulatory guidelines like ICH Q3C and USP <467>. shimadzu.comthermofisher.com

Spectroscopic Techniques for Comprehensive Structural Elucidation

Following separation by chromatography, spectroscopic techniques are indispensable for determining the exact chemical structure of an unknown impurity.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS) for Molecular Fingerprinting

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a powerful tool for the initial identification of impurities. It provides the molecular weight of the impurity from the precursor ion. However, for more detailed structural information, tandem mass spectrometry (MS/MS) is employed. labsolution.pl This technique allows for the creation of a characteristic "molecular fingerprint" for an impurity. labsolution.pl

In an LC-MS/MS experiment, the precursor ion corresponding to the impurity is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. labsolution.pl The resulting pattern of product ions is unique to the impurity's structure. This fragmentation pattern serves as a highly specific fingerprint that can be used to confirm the identity of a known impurity or to propose a tentative structure for a new one. nih.govlabsolution.pl This method is so precise it can often distinguish between positional isomers, which may have identical molecular weights but different fragmentation patterns. labsolution.pl For Lopinavir analysis, LC-MS/MS has been used to tentatively assign structures to related substances based on their fragmentation patterns and to monitor specific precursor-to-product ion transitions (e.g., m/z 629.3 > 447.1 for Lopinavir) in a mode known as Multiple Reaction Monitoring (MRM) for highly sensitive quantification. nih.govnih.gov

Table 3: Conceptual Example of a Molecular Fingerprint using MS/MS

Analyte Precursor Ion (m/z) Key Product Ions (m/z)
Lopinavir 629.3 447.1, 250.2, 155.1

| Impurity X | [Molecular Weight + H]⁺ | [Fragment A]⁺, [Fragment B]⁺, [Fragment C]⁺ |

Note: Product ions for Lopinavir are illustrative examples.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR, 2D NMR) for Definitive Structural Assignment

While MS/MS provides excellent clues, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive and unambiguous elucidation of a molecule's complete structure. After an impurity has been isolated, a suite of NMR experiments is performed to piece together its atomic framework.

A study specifically on Lopinavir impurities confirmed their structures by employing a concerted application of one- and two-dimensional NMR techniques. nih.gov

¹H NMR (Proton NMR) identifies the number and type of hydrogen atoms in the molecule, revealing information about their chemical environment and proximity to one another.

¹³C NMR provides a count of the unique carbon atoms, indicating the carbon skeleton of the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. nih.gov

2D NMR techniques establish connectivity between atoms. For instance, COSY (Correlation Spectroscopy) shows which protons are coupled to each other (typically on adjacent carbons), while HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. GHMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range connections between protons and carbons (2-3 bonds away), which is crucial for piecing together larger molecular fragments. nih.gov

The combined data from these experiments allows for the complete assignment of all proton and carbon signals, leading to the unequivocal structural confirmation of complex impurities like Lopinavir N2,N5-Divalinate Impurity, including the correct assignment of regioisomers. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique molecular "fingerprint." This technique is invaluable for the structural elucidation of pharmaceutical impurities like this compound.

The analysis involves comparing the FT-IR spectrum of the impurity with that of the parent Lopinavir API. While both molecules share a core structure, the impurity possesses distinct divalinate groups, which introduce additional ester and amide functionalities. The presence or absence of specific vibrational bands can confirm the impurity's identity.

Based on the known structure of this compound (C₃₆H₅₂N₆O₅), key functional groups can be predicted and their characteristic absorption bands identified. The core structure, similar to Lopinavir, contains secondary amides, a hydroxyl group, and phenyl rings. nih.gov The addition of the divalinate moieties introduces further amide linkages.

Key vibrational bands expected in the FT-IR spectrum of this compound are detailed in the table below. The presence of strong C=O stretching bands for the amide and pyrimidinone rings, along with N-H and O-H stretching vibrations, are characteristic.

Functional GroupCharacteristic Absorption (cm⁻¹)Vibration Type
O-H (Alcohol)3500 - 3200 (Broad)Stretching
N-H (Amide)3400 - 3250 (Sharp)Stretching
C-H (Aromatic)3100 - 3000Stretching
C-H (Aliphatic)3000 - 2850Stretching
C=O (Pyrimidinone)~1680Stretching
C=O (Amide I Band)1680 - 1630Stretching
N-H (Amide II Band)1570 - 1515Bending
C-N1350 - 1000Stretching
This table presents expected FT-IR absorption ranges for the functional groups in this compound based on general spectroscopic data. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy in Analytical Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used in pharmaceutical analysis, primarily for the quantitative determination of an analyte in a solution. The method relies on the principle that molecules containing chromophores—parts of the molecule that absorb light—will absorb light at specific wavelengths in the UV-Vis spectrum.

Lopinavir contains multiple chromophores, including phenyl rings and amide carbonyl groups, which result in significant UV absorbance. nih.gov Studies on Lopinavir have identified maximum absorption (λmax) at various wavelengths, commonly reported around 203-210 nm in methanol or acetonitrile, and also at approximately 260 nm. researchgate.netitmedicalteam.plsphinxsai.com

The this compound shares the same fundamental chromophoric system as the parent drug. Therefore, it is expected to exhibit a similar UV absorption profile, making UV-Vis spectroscopy a suitable detection method. However, because the UV spectra of the API and the impurity are likely to be highly similar, UV-Vis spectroscopy alone lacks the specificity to distinguish between them.

For this reason, UV-Vis detection is almost always coupled with a powerful separation technique, most commonly High-Performance Liquid Chromatography (HPLC). In an HPLC-UV system, the different components of a sample are separated on a chromatographic column before passing through the UV detector. This allows for the individual quantification of Lopinavir and the this compound, even if their retention times are very close. The selection of an appropriate wavelength (e.g., 210 nm or 260 nm) is critical for achieving the required sensitivity for trace impurity quantification. researchgate.netitmedicalteam.pl

Rigorous Method Validation Parameters for Impurity Assays: Specificity, Linearity, Precision, Accuracy, Limit of Detection (LOD), Limit of Quantification (LOQ), Robustness, and System Suitability

To ensure that an analytical method for quantifying this compound is reliable, accurate, and fit for its intended purpose, it must be rigorously validated according to guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. ich.orgloesungsfabrik.de The validation process assesses a set of key performance characteristics.

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components, such as the API (Lopinavir), other impurities, and degradation products. In HPLC, specificity is demonstrated by showing that the impurity peak is well-resolved from all other peaks and by performing peak purity analysis using a photodiode array (PDA) detector. ich.orgnih.gov

Linearity: This parameter establishes that the method's response is directly proportional to the concentration of the analyte over a specified range. For impurities, this range typically spans from the Limit of Quantification (LOQ) to 120% of the impurity specification limit. ich.orgcorn12.dk Linearity is evaluated by analyzing a series of standards and is confirmed if the correlation coefficient (r²) is typically ≥ 0.99.

Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

Repeatability: Precision over a short interval with the same analyst, equipment, and day.

Intermediate Precision: Precision under varied conditions within the same lab (e.g., different days, analysts, or equipment). The precision is expressed as the Relative Standard Deviation (%RSD), which should be within acceptable limits. europa.eu

Accuracy: This measures the closeness of the test results to the true value. For impurity analysis, it is determined by spiking the drug substance or product with a known amount of the impurity at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit) and calculating the percent recovery. corn12.dkeuropa.eu

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantified. The LOQ is the lowest amount that can be determined with acceptable precision and accuracy. ich.org These are crucial for trace impurity analysis and establish the sensitivity of the method.

Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). It provides an indication of the method's reliability during routine use. loesungsfabrik.de

System Suitability: These tests are performed before each analytical run to verify that the chromatographic system is performing adequately. Parameters include peak resolution, tailing factor, theoretical plates, and injection repeatability (%RSD). corn12.dk

The following table provides representative validation results for a hypothetical HPLC-UV method for the determination of this compound.

Validation ParameterAcceptance CriteriaTypical Result
Specificity Impurity peak is resolved from Lopinavir and other impurities (Resolution > 2.0). Peak is spectrally pure.Complies. Resolution between Lopinavir and impurity is 3.5.
Linearity
RangeLOQ to 120% of specification limit0.05 µg/mL to 1.8 µg/mL
Correlation Coefficient (r²)≥ 0.990.9995
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.015 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:10.05 µg/mL
Accuracy (% Recovery) 80.0% - 120.0% at each level98.5% - 101.2%
Precision (% RSD)
Repeatability (n=6)≤ 5.0%1.8%
Intermediate Precision≤ 10.0%2.5%
Robustness %RSD of results should be within acceptable limits after minor changes.Complies. All results within predefined limits.
System Suitability
Tailing Factor≤ 2.01.2
Theoretical Plates> 20008500
% RSD for standard injections (n=5)≤ 2.0%0.8%

Academic Challenges in the Analytical Assessment of Trace Impurities in Complex Matrices

The analytical assessment of trace-level impurities like this compound within a complex matrix, such as a drug substance or finished product, presents significant academic and practical challenges.

Matrix Effects and Co-elution: The drug substance itself is present at a much higher concentration than the impurity, and pharmaceutical formulations contain multiple excipients. These components can interfere with the analysis, causing matrix effects that suppress or enhance the impurity's detector response. chromatographyonline.comresearchgate.net A primary challenge in HPLC method development is achieving complete separation (resolution) of the impurity from the main API peak and other related substances, a phenomenon known as co-elution. synthinkchemicals.com

Achieving Low Detection and Quantification Limits: Impurities must be controlled at very low levels, often 0.10% or less relative to the API. ich.org Developing a method with sufficient sensitivity to accurately detect and quantify such trace amounts requires highly sensitive detectors (e.g., DAD or Mass Spectrometry) and optimization to minimize baseline noise. gmi-inc.com

Availability of Reference Standards: The accurate quantification of an impurity requires a pure reference standard. For novel or process-specific impurities like this compound, isolating or synthesizing a sufficient quantity of the standard with confirmed purity can be a complex and costly process in itself. Without a standard, quantification must rely on relative response factors, which introduces additional uncertainty. nih.gov

Structural Complexity and Isomer Separation: Pharmaceutical molecules can be structurally complex, and impurities may be isomers of the API or other impurities. These isomers often have identical mass and similar physicochemical properties, making their separation extremely difficult. Specialized chiral columns or advanced separation techniques may be required.

Analyte Stability: The impurity itself may be unstable under the analytical conditions (e.g., in the chosen solvent, or under the influence of light or temperature). This can lead to the degradation of the impurity during sample preparation or analysis, resulting in an underestimation of its actual level. nih.gov Method development must therefore include a thorough evaluation of the stability of the analyte in the sample solution.

Overcoming these challenges requires a multi-faceted approach, combining advanced separation sciences, highly sensitive detection technologies, and a deep understanding of the chemical properties of both the analyte and the matrix in which it resides.

Control Strategies and Mitigation in Lopinavir Pharmaceutical Manufacturing

Strategic Process Chemistry Modifications for Impurity Reduction in Lopinavir (B192967) Synthesis

The formation of impurities during the synthesis of Lopinavir is often linked to the reaction conditions and the purity of starting materials. nih.govresearchgate.net Strategic modifications in the process chemistry are essential to minimize the generation of unwanted by-products, including the Lopinavir N2,N5-Divalinate Impurity.

Research into the synthesis of Lopinavir has identified several process-related impurities. nih.govresearchgate.netmdpi.com The this compound, with the IUPAC name N-[(2S,4S,5S)-4-hydroxy-5-[[(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl]amino]-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide, is an example of a dimeric-type impurity. Its formation is likely due to a side reaction where two molecules of a valinate-containing intermediate couple with the core diamine structure of a Lopinavir precursor.

Key strategies to reduce the formation of this and other impurities include:

Control of Starting Materials: One of the most effective control strategies is to limit impurities in the raw materials. For instance, the formation of a "Lopinavir Dimer 7" impurity was traced back to a dimer present in the 2,6-dimethylphenol (B121312) raw material. By establishing a strict limit for this dimer in the raw material specification, its propagation into the final product was controlled. nih.govresearchgate.net

Optimization of Reaction Conditions: The conditions of the coupling reactions are critical. Factors such as temperature, reaction time, and the stoichiometry of reactants must be carefully controlled to favor the desired reaction pathway and suppress side reactions that lead to impurities. researchgate.net The formation of degradation products can be influenced by the pH of the environment, with different impurities arising in acidic versus alkaline conditions. nih.gov

Choice of Reagents: The selection of coupling agents and solvents can significantly impact the impurity profile. Reagents such as N,N'-carbonyldiimidazole (CDI) or the use of acyl chlorides are employed in the synthesis, and their specific reaction kinetics and potential to promote side reactions must be evaluated to minimize impurity formation. nih.govresearchgate.net

Table 1: Strategic Modifications to Reduce Lopinavir Impurities

Strategy Description Rationale
Raw Material Specification Setting strict limits on impurities within starting materials (e.g., 2,6-dimethylphenol). nih.govresearchgate.net Prevents the introduction and propagation of impurities from the beginning of the synthesis chain.
Reaction Condition Optimization Precise control over temperature, pH, and reaction time during coupling steps. researchgate.netnih.gov Minimizes side reactions and the formation of degradation products by maintaining optimal reaction kinetics.
Stoichiometric Control Careful management of the molar ratios of reactants and coupling agents. Reduces the likelihood of unreacted intermediates or excess reagents driving the formation of by-products like dimeric impurities.

| Reagent Selection | Judicious choice of coupling agents (e.g., CDI) and solvents. nih.govresearchgate.net | Selects for reagents that provide high yields of the desired product with a cleaner impurity profile. |

Implementation of In-Process Control (IPC) Monitoring for this compound

In-process controls (IPCs) are crucial for monitoring the manufacturing process in real-time, allowing for adjustments to ensure the impurity profile remains within acceptable limits. For Lopinavir and its impurities, High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique. ontosight.ai

A validated, gradient reverse-phase HPLC (RP-HPLC) method is typically employed to separate Lopinavir from its related substances, including the N2,N5-Divalinate Impurity. nih.gov These methods must be sensitive enough to detect and quantify impurities at levels often below 0.1%. nih.gov Studies have detailed HPLC methods capable of detecting various Lopinavir impurities at levels ranging from 0.03% to 0.1%. nih.gov The specificity of the method ensures that there is no interference from the drug substance or other impurities, providing an accurate measurement of the level of this compound at various stages of production. nih.gov

Table 2: Example of HPLC Parameters for Lopinavir Impurity Profiling

Parameter Specification
Column YMC Pack ODS-AQ (250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase Gradient elution with 0.02 M KH₂PO₄ (pH 2.5) and acetonitrile (B52724). nih.gov
Column Temperature 45 °C nih.gov
Detector Photodiode Array (PDA) at 210 nm nih.gov

| Limit of Quantification (LOQ) | 0.084 µg/mL to 0.192 µg/mL for various impurities nih.gov |

The implementation of such IPCs allows manufacturers to track the formation of the N2,N5-Divalinate Impurity throughout the synthesis and take corrective action if levels exceed predetermined action limits, preventing batch failures and ensuring consistent quality.

Efficacy of Purification Processes in API Synthesis for Minimizing Lopinavir Impurities

Even with optimized process chemistry and robust IPCs, trace amounts of impurities like this compound may form. Therefore, the final purification steps of the Active Pharmaceutical Ingredient (API) are critical for reducing these impurities to levels that comply with regulatory standards.

The most common and effective methods for purifying the Lopinavir API are crystallization and precipitation. google.compharmtech.com Research has demonstrated that several process-related impurities can be effectively eliminated during the final purification of Lopinavir. nih.govresearchgate.net A patented purification process describes a method that can reduce multiple single impurities from levels above 0.1% to consistently below 0.1%, achieving a final API purity of over 99.5%. google.com

This process involves a carefully controlled multi-step precipitation from a methanol (B129727) and water solvent system:

The crude Lopinavir is dissolved in methanol.

The solution is cooled, and water is added in a controlled manner over several steps and specific time intervals.

The process induces the precipitation of pure Lopinavir, while impurities like the this compound remain in the supernatant.

This method is effective at reducing impurities that are difficult to remove by conventional means and uses solvents with low toxicity. google.com

Table 3: Overview of a Lopinavir Purification Process

Step Action Purpose Result
1. Dissolution Dissolve crude Lopinavir in methanol. google.com Create a solution from which pure API can be precipitated. Homogeneous solution of Lopinavir and impurities.
2. Cooling & Initial Precipitation Cool to 0-5 °C and add the first portion of water. google.com Begin the selective precipitation of the API. Solid Lopinavir begins to form.
3. Staged Water Addition Add subsequent portions of water at controlled temperatures (5-15 °C) and intervals. google.com Maximize the yield of pure API while keeping impurities dissolved in the solvent mixture. Enhanced precipitation of pure Lopinavir.

| 4. Isolation | Isolate the solid Lopinavir. google.com | Separate the purified API from the impurity-rich mother liquor. | Final API with single impurities <0.1% and total purity >99.5%. google.com |

Other general API purification techniques that can be applied include chromatography and treatments with activated carbon to remove specific types of impurities through adsorption. pharmtech.com

Establishment of Scientifically Justified Acceptance Criteria and Specification Limits for this compound

The final step in controlling any impurity is the establishment of scientifically justified acceptance criteria in the drug substance specification. These limits define the maximum allowable amount of an impurity in the final API. These criteria are based on guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.govresearchgate.net

According to ICH guidelines, impurities in a new drug substance must be identified if they are present at a level at or above the identification threshold, which is typically 0.10% for a maximum daily dose of up to 2 grams. nih.govresearchgate.net Any impurity exceeding this threshold must be structurally characterized.

The acceptance limit for a specific impurity like this compound is determined through a process called qualification. Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level specified. tga.gov.au

An impurity is considered qualified if its levels in the new drug product are not higher than the levels found in a reference product. tga.gov.au

Alternatively, safety can be demonstrated if the impurity is also a significant metabolite in animal or human studies. tga.gov.au

If these conditions are not met, specific toxicological data are required to justify a proposed acceptance limit. tga.gov.au

For a specified, identified impurity that has not been qualified, the acceptance criterion is generally set at or below the ICH identification threshold (e.g., ≤0.10% or ≤0.15%). Regulatory agencies like the FDA may accept limits up to 0.50% for an identified impurity if it is not known to be unusually potent or toxic. fda.gov However, any limit higher than the identification threshold must be adequately justified. The use of quantitative structure-activity relationship (QSAR) programs alone is not considered sufficient for qualifying impurities above ICH limits. tga.gov.au

Table 4: ICH Impurity Thresholds for Drug Substances (Maximum Daily Dose ≤ 2g/day)

Threshold Level Purpose
Reporting Threshold 0.05% Impurities at or above this level must be reported in the regulatory submission.
Identification Threshold 0.10% Impurities at or above this level must be structurally identified. nih.govresearchgate.net

| Qualification Threshold | 0.15% | Impurities at or above this level must be qualified (i.e., safety justified). |

By integrating these four strategic pillars—process chemistry design, in-process monitoring, robust purification, and science-based specifications—manufacturers can effectively control the levels of this compound, ensuring the consistent quality, safety, and efficacy of the Lopinavir drug substance.

Future Perspectives in Lopinavir Impurity Research

Exploration of More Efficient and Environmentally Benign Synthetic Routes for Lopinavir (B192967) with Inherently Reduced Impurity Profiles

The synthesis of lopinavir is a complex process that can lead to the formation of various impurities. nih.gov Future research will prioritize the development of more efficient and "green" synthetic routes that inherently minimize impurity formation. This involves a shift towards processes that are not only economically viable but also environmentally sustainable.

Key areas of exploration include:

Novel Catalytic Systems: Investigating new catalysts that can improve reaction selectivity and yield, thereby reducing the formation of by-products.

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids to minimize environmental impact and potential for residual solvent impurities. google.com

Process Optimization: Utilizing process analytical technology (PAT) to monitor and control reactions in real-time, allowing for immediate adjustments to prevent impurity formation.

Telescoping Reactions: Designing multi-step syntheses that can be performed in a single reactor without isolating intermediates, which can reduce waste and the potential for contamination.

Pioneering Advancements in Analytical Technologies for Enhanced Impurity Profiling and Quantification

The accurate detection and quantification of impurities are fundamental to ensuring the quality of lopinavir. The future of impurity analysis lies in the development and application of more sophisticated and sensitive analytical technologies. biomedres.usbiomedres.us

Current and emerging techniques that will play a pivotal role include:

Ultra-High-Performance Liquid Chromatography (UHPLC): Offering faster analysis times and improved resolution compared to conventional HPLC, UHPLC is becoming the workhorse for impurity profiling. pharmafocusasia.comresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable for the structural elucidation of unknown impurities, even at trace levels. biomedres.usapacsci.comnih.gov The hyphenation of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for identifying and quantifying impurities. biomedres.usnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information that is crucial for the definitive identification of impurities. biomedres.usnih.gov

Hyphenated Techniques: The combination of different analytical techniques, such as GC-MS and LC-MS, provides a comprehensive impurity profile. biomedres.us

A study on the impurity profile of lopinavir utilized gradient reverse-phase high-performance liquid chromatography (RP-HPLC) to detect related substances at levels ranging from 0.03% to 0.1%. nih.gov The method was validated for its specificity, accuracy, and sensitivity, demonstrating its suitability for routine quality control. nih.gov The development of such robust analytical methods is crucial for monitoring and controlling impurities throughout the drug manufacturing process. pharmafocusasia.comnih.gov

Application of Computational Chemistry and In Silico Modeling for Predicting Impurity Formation and Stability

Computational chemistry and in silico modeling are emerging as powerful predictive tools in pharmaceutical development. These approaches can significantly accelerate the identification of potential impurities and degradation products, saving considerable time and resources. openreview.netraps.org

Future applications in lopinavir impurity research will likely involve:

Forced Degradation Studies: In silico models can simulate forced degradation conditions (e.g., acid, base, oxidation, heat, light) to predict the formation of degradation products. tandfonline.com

Reaction Pathway Prediction: Computational tools can be used to predict potential side reactions and by-products in a synthetic route, allowing for proactive process optimization. openreview.netresearchgate.net

Toxicity Prediction: In silico toxicology models can assess the potential toxicity of identified impurities, helping to prioritize which impurities require stringent control. tandfonline.compremier-research.com

Structure Elucidation: Computational methods can aid in the interpretation of analytical data (e.g., mass spectra) to facilitate the identification of unknown impurities. openreview.net

Driving Global Harmonization and Standardization of Impurity Control in Pharmaceutical Development

Ensuring consistent quality and safety of medicines worldwide requires a harmonized approach to impurity control. Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines that are crucial for the global pharmaceutical industry. ich.orgfda.gov

Future efforts will focus on:

Universal Standards: Promoting the adoption of uniform standards for impurity identification, qualification, and control across different regulatory jurisdictions. pharmaffiliates.comnih.gov The ICH guidelines, such as Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, provide a framework for this harmonization. ich.orgeuropa.euich.org

Lifecycle Management: Implementing a lifecycle approach to impurity management, where potential impurities are considered from early development through to post-approval changes. innayatcro.compharmiweb.com

Data Sharing: Encouraging greater transparency and sharing of impurity data between pharmaceutical manufacturers and regulatory agencies to facilitate risk assessment and management.

Continuous Improvement: Regularly updating and refining guidelines based on new scientific knowledge and technological advancements. fda.gov

The ICH guidelines classify impurities into organic, inorganic, and residual solvents and set thresholds for reporting, identification, and qualification. ich.orggally.chikev.org Adherence to these guidelines is essential for regulatory approval and for ensuring the safety and efficacy of pharmaceutical products. pharmaffiliates.compharmiweb.com The ongoing work of organizations like the ICH is vital for creating a predictable and efficient regulatory environment that supports innovation while protecting public health. fda.gov

Q & A

Basic: What analytical methods are recommended for detecting Lopinavir N2,N5-Divalinate Impurity in formulations?

Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most widely validated method. Key parameters include:

  • Column : YMC Pack ODS-AQ (150 × 4.6 mm, 3 µm) or equivalent .
  • Mobile phase : Gradient elution with phosphate buffer, acetonitrile, methanol, and tetrahydrofuran to optimize resolution between the impurity and active pharmaceutical ingredients (APIs) .
  • Detection : UV at 240 nm for quantification, with a signal-to-noise ratio (S/N) ≥10 for LOQ (limit of quantitation) determination .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.9999), precision (RSD <2%), and recovery (98–102%) .

Basic: How is the specificity of an HPLC method validated for distinguishing this compound from the parent drug?

Answer: Specificity is confirmed via:

  • Forced degradation studies : Expose the API to acid/base hydrolysis, oxidation, and thermal stress. Resolve degradation products from the impurity using retention time (RT) and spectral purity (e.g., PDA detection) .
  • System suitability : Achieve a resolution ≥2.5 between the impurity and Lopinavir/ritonavir peaks .
  • Placebo interference : Analyze excipient matrices to confirm no co-elution with the impurity .

Advanced: What challenges arise in developing UPLC methods for simultaneous quantification of this compound with other process-related impurities?

Answer: Key challenges include:

  • Column selectivity : Sub-2µm particle columns (e.g., Acquity UPLC BEH C18) are required to resolve structurally similar impurities (e.g., oxidation byproducts, stereoisomers) .
  • Mobile phase optimization : Adjust pH (2.5–3.5 with trifluoroacetic acid) and organic modifiers (e.g., acetonitrile vs. methanol) to mitigate peak tailing .
  • Method transferability : Ensure compatibility with QC lab equipment (e.g., dwell volume differences between UPLC and HPLC systems) .

Advanced: How do impurity retention mechanisms during crystallization impact purification of Lopinavir APIs?

Answer: Impurities can incorporate via:

  • Solid solutions : Homogeneous integration into the crystal lattice, requiring solubility-limited impurity purge (SLIP) tests to assess rejection efficiency .
  • Surface adsorption : Mitigated by antisolvent addition rates <5 mL/min to minimize occluded impurities .
  • Process optimization : Adjust cooling rates (±0.5°C/min) and solvent composition (e.g., THF/water ratios) to enhance impurity exclusion .

Basic: What spectroscopic techniques are used for structural elucidation of this compound?

Answer:

  • FT-IR : Confirm functional groups (e.g., amide C=O stretch at 1650–1680 cm⁻¹, aromatic C-H at 3000–3100 cm⁻¹) .
  • LC-MS/MS : Determine molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to differentiate isomers .
  • NMR (¹H/¹³C) : Assign stereochemistry using coupling constants (e.g., J = 8–12 Hz for trans-amide protons) and DEPT-135 for quaternary carbons .

Advanced: How are stability-indicating methods designed to monitor this compound under long-term storage?

Answer:

  • Stress conditions : Store samples at 40°C/75% RH for 6 months to simulate degradation. Use LC-MS to identify oxidative (e.g., sulfoxide) or hydrolytic (e.g., ester cleavage) products .
  • Forced degradation : Treat with 0.1% H₂O₂ (24 hrs) or 1N HCl/NaOH (1 hr) to validate method robustness against process-related impurities .
  • Quantification : Ensure linearity across 0.1–150% of the specification limit (e.g., 0.24–360 ppm) .

Basic: What regulatory guidelines govern the qualification thresholds for this compound?

Answer:

  • ICH Q3A(R2) : Requires identification and qualification if the impurity exceeds 0.10% (w/w) in APIs or 0.05% in drug products .
  • USP/EP monographs : Specify impurity reference standards (e.g., EP Impurity A, USP Free Amine) for method validation .
  • Genotoxic risk assessment : Follow ICH M7 guidelines for Ames testing if structural alerts (e.g., nitro groups) are present .

Advanced: How do co-eluting excipients interfere with trace-level quantification of this compound?

Answer:

  • Matrix effects : Use matrix-matched calibration curves (excipient placebo spiked with impurity) to correct for signal suppression/enhancement .
  • Sample preparation : Optimize solid-phase extraction (SPE) with C18 cartridges to remove hydrophilic interferents (e.g., lactose, cellulose) .
  • Column lifetime : Monitor retention time shifts (>2% RSD) caused by irreversible excipient adsorption on stationary phases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.